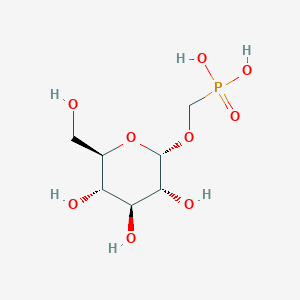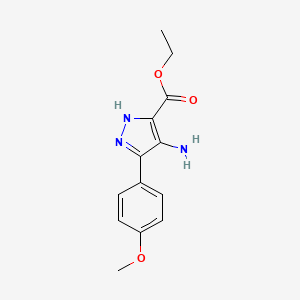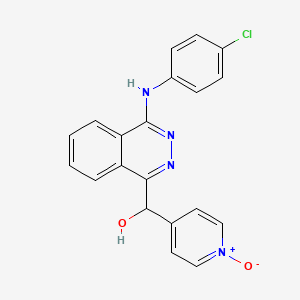
Vatalanib metabolite M14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vatalanib metabolite M14 is a derivative of Vatalanib, an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors. Vatalanib is primarily investigated for its potential in treating solid tumors by inhibiting angiogenesis, which is the formation of new blood vessels that supply the tumor with nutrients and oxygen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vatalanib metabolite M14 involves multiple steps, including the formation of the core phthalazine structure and subsequent modifications to introduce specific functional groups. The synthetic route typically involves:
Formation of the phthalazine core: This is achieved through a series of condensation reactions.
Introduction of functional groups: Various reagents are used to introduce functional groups such as chlorophenyl and pyridinyl groups.
Industrial Production Methods
Industrial production of Vatalanib and its metabolites, including M14, involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions
Vatalanib metabolite M14 undergoes several types of chemical reactions:
Oxidation: This reaction is crucial for the metabolism of Vatalanib into its metabolites.
Reduction: Although less common, reduction reactions can also occur.
Substitution: Various substitution reactions are involved in the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidizing agents: Used in the oxidative metabolism of Vatalanib.
Reducing agents: Occasionally used in specific synthetic steps.
Catalysts: Various catalysts are employed to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include pharmacologically inactive metabolites such as CGP-84368 and NVP-AAW378, which contribute to the total systemic exposure of Vatalanib .
Aplicaciones Científicas De Investigación
Vatalanib metabolite M14 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism and biotransformation of antiangiogenic agents.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on various biological pathways.
Medicine: Explored for its potential in treating solid tumors by inhibiting vascular endothelial growth factor receptors.
Industry: Utilized in the development of new antiangiogenic therapies and in the study of drug metabolism
Mecanismo De Acción
Vatalanib metabolite M14 exerts its effects by inhibiting the tyrosine kinase domains of vascular endothelial growth factor receptors. This inhibition prevents the formation of new blood vessels, thereby restricting the supply of nutrients and oxygen to tumors. The molecular targets include vascular endothelial growth factor receptor 1, 2, and 3, platelet-derived growth factor receptor, and c-KIT .
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: Another tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Inhibits multiple kinases involved in tumor growth and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors and other tyrosine kinases.
Uniqueness
Vatalanib metabolite M14 is unique due to its specific inhibition of vascular endothelial growth factor receptors and its role in the metabolism of Vatalanib. Unlike other similar compounds, this compound has distinct pharmacokinetic properties and contributes significantly to the overall systemic exposure of Vatalanib .
Propiedades
Número CAS |
300843-21-4 |
|---|---|
Fórmula molecular |
C20H15ClN4O2 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
[4-(4-chloroanilino)phthalazin-1-yl]-(1-oxidopyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C20H15ClN4O2/c21-14-5-7-15(8-6-14)22-20-17-4-2-1-3-16(17)18(23-24-20)19(26)13-9-11-25(27)12-10-13/h1-12,19,26H,(H,22,24) |
Clave InChI |
KAODZYLCWYKJKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)C(C4=CC=[N+](C=C4)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


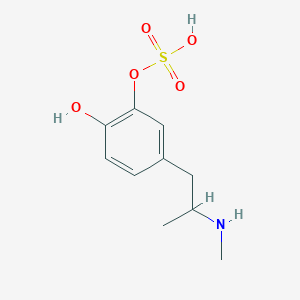
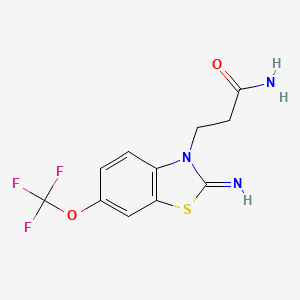
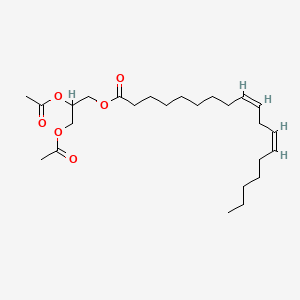
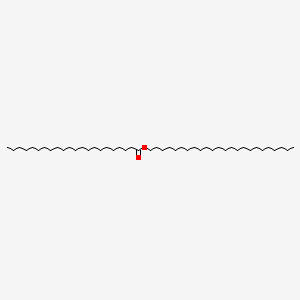
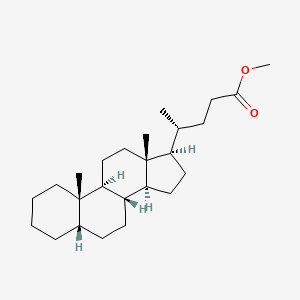

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
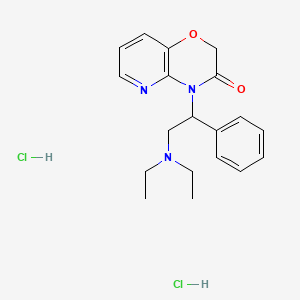
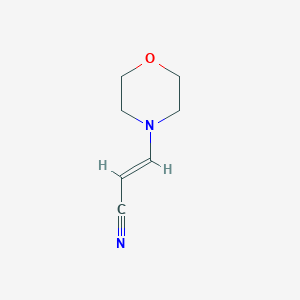
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)

